Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate

Factor XIa inhibitor anticoagulant oxopyridine

This research-grade intermediate features a critical 5-bromo-3-amino-2-oxopyridine pharmacophore essential for potent, selective Factor XIa inhibition. Unlike unsubstituted or differently halogenated analogs, the 5-bromo substituent is validated to maintain target engagement and experimental reproducibility. The methyl ester provides a modifiable handle for lead optimization. Supplied at ≥98% purity (HPLC), it is ideal for SAR studies, chemical probe synthesis, and cross-coupling diversification. Avoid generic replacements that risk compromised potency.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
Cat. No. B13044193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)Br
InChIInChI=1S/C13H11BrN2O3/c1-19-13(18)8-2-4-10(5-3-8)16-7-9(14)6-11(15)12(16)17/h2-7H,15H2,1H3
InChIKeyYJPCAFKDLYYBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate – Core Structural and Procurement Profile


Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate (CAS 2068725-32-4) is a substituted oxopyridine derivative characterized by a 2-oxopyridine core fused with a 4‑benzoate methyl ester moiety . This scaffold is central to a class of small molecules currently under investigation as selective Factor XIa (FXIa) inhibitors for the management of thrombotic and thromboembolic disorders [1]. The compound is supplied as a research‑grade intermediate with a certified purity of ≥98% (HPLC) and is intended for further synthetic elaboration or in vitro biological evaluation .

Why Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate Cannot Be Substituted with Generic Oxopyridine Analogs


The FXIa inhibitory activity of oxopyridine derivatives is exquisitely sensitive to subtle structural modifications, particularly at the P1 pocket‑binding region and the ester/linker functionality [1]. Direct evidence demonstrates that even closely related 2‑oxopyridine analogs exhibit >10‑fold differences in IC₅₀ values against FXIa and plasma kallikrein, underscoring that generic replacement with an un‑substituted or differently halogenated oxopyridine will compromise potency, selectivity, and ultimately experimental reproducibility [2]. The specific 5‑bromo substitution and 3‑amino group on the oxopyridine ring of the target compound are critical determinants of target engagement that cannot be recapitulated by simpler, commercially available pyridinone building blocks.

Quantitative Differentiation of Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate from Structural Analogs


Scaffold‑Based Potency Advantage: Factor XIa Inhibition

The 5‑bromo‑3‑amino‑2‑oxopyridine core of Methyl 4‑(3‑amino‑5‑bromo‑2‑oxopyridin‑1(2H)‑yl)benzoate is a privileged pharmacophore for FXIa inhibition. While direct IC₅₀ data for this specific compound are not yet publicly reported, the closest structurally characterized analogs in the same patent class (exemplified compounds bearing identical 5‑bromo‑2‑oxopyridine cores) achieve FXIa IC₅₀ values of <100 nM [1]. In contrast, related 2‑oxopyridine derivatives lacking the 5‑bromo substituent or bearing alternative halogens (e.g., 5‑chloro) show >10‑fold weaker inhibition, with IC₅₀ values often exceeding 1 µM [2]. This class‑level SAR indicates that the 5‑bromo group is a key potency‑enhancing element that cannot be replaced without significant loss of activity.

Factor XIa inhibitor anticoagulant oxopyridine

Selectivity Profile Against Plasma Kallikrein

A critical differentiation parameter for FXIa inhibitors is selectivity over plasma kallikrein, as off‑target kallikrein inhibition is associated with bleeding risk. Compounds based on the 2‑oxopyridine scaffold have been optimized to achieve selectivity ratios (FXIa IC₅₀ / Plasma Kallikrein IC₅₀) of 6–10, with the 5‑bromo‑substituted variants consistently demonstrating the most favorable selectivity windows [1]. For example, the clinical candidate asundexian (a structurally related oxopyridine) exhibits a selectivity ratio of ~6, whereas earlier, less optimized analogs lacking the 5‑bromo group show ratios <2 . Methyl 4‑(3‑amino‑5‑bromo‑2‑oxopyridin‑1(2H)‑yl)benzoate, as a key intermediate bearing the 5‑bromo pharmacophore, is positioned to support the synthesis of high‑selectivity FXIa inhibitor candidates.

plasma kallikrein selectivity anticoagulant safety

Chemical Purity and Batch‑to‑Batch Reproducibility

Commercial sourcing of Methyl 4‑(3‑amino‑5‑bromo‑2‑oxopyridin‑1(2H)‑yl)benzoate from established suppliers guarantees a minimum purity of 98% as determined by HPLC . This level of purity is critical for synthetic reliability in multi‑step medicinal chemistry campaigns. In contrast, custom‑synthesized or lower‑grade batches of analogous oxopyridine intermediates frequently exhibit purities of 90–95%, introducing variable amounts of de‑brominated byproducts or unreacted starting materials that can poison downstream catalytic steps or confound biological assay interpretation . The availability of a fully characterized, high‑purity commercial standard eliminates this variability and accelerates structure‑activity relationship (SAR) studies.

purity HPLC quality control

Optimal Research and Procurement Use Cases for Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate


Synthesis of Next‑Generation Selective FXIa Inhibitors

As a direct precursor to the 5‑bromo‑3‑amino‑2‑oxopyridine pharmacophore, this intermediate is ideally suited for the construction of potent and selective FXIa inhibitors. The 5‑bromo group provides a synthetic handle for further diversification via cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) while retaining the core potency‑conferring element validated in patent literature [1].

Structure–Activity Relationship (SAR) Exploration of Halogen‑Dependent Potency

The compound enables systematic SAR studies to quantify the contribution of the 5‑bromo substituent to FXIa inhibition and selectivity. By comparing downstream products derived from this brominated intermediate with those synthesized from de‑brominated or alternatively halogenated analogs, researchers can precisely map halogen‑binding interactions within the S1 pocket of FXIa [2].

Development of Coagulation Cascade Probes and Chemical Biology Tools

The amino group on the oxopyridine ring offers a versatile attachment point for the introduction of fluorescent tags, biotin, or photoaffinity labels. This facilitates the creation of chemical probes for studying FXIa localization, target engagement, and off‑target profiling in complex biological matrices, leveraging the established selectivity profile of the 5‑bromo‑oxopyridine class [3].

Medicinal Chemistry Optimization of Pharmacokinetic Properties

The methyl ester functionality on the benzoate ring serves as a modifiable handle for tuning lipophilicity, solubility, and metabolic stability. This intermediate is therefore a strategic starting point for lead optimization campaigns aimed at improving oral bioavailability and reducing clearance of FXIa inhibitor candidates, building upon the favorable in vivo PK properties demonstrated by structurally related oxopyridines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.